molecular formula C11H12N2O2 B12008496 2-Ethyl-3-methylquinoxaline 1,4-dioxide CAS No. 23465-79-4

2-Ethyl-3-methylquinoxaline 1,4-dioxide

Cat. No.: B12008496
CAS No.: 23465-79-4
M. Wt: 204.22 g/mol
InChI Key: VNTFVBYREDHYNR-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylquinoxaline 1,4-dioxide is an organic compound with the molecular formula C({11})H({12})N({2})O({2}). It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methylquinoxaline 1,4-dioxide typically involves the oxidation of 2-ethyl-3-methylquinoxaline. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 1,4-dioxide derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylquinoxaline 1,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-3-methylquinoxaline 1,4-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylquinoxaline 1,4-dioxide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modulation of their activities. The compound’s effects are often mediated through oxidative stress pathways, where it generates reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoxaline 1,4-dioxide
  • 3-Ethylquinoxaline 1,4-dioxide
  • 2,3-Dimethylquinoxaline 1,4-dioxide

Uniqueness

2-Ethyl-3-methylquinoxaline 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

CAS No.

23465-79-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C11H12N2O2/c1-3-9-8(2)12(14)10-6-4-5-7-11(10)13(9)15/h4-7H,3H2,1-2H3

InChI Key

VNTFVBYREDHYNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C

Origin of Product

United States

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